molecular formula C8H8ClNO2 B14429246 N-(2-Chlorophenyl)-N-hydroxyacetamide CAS No. 82344-32-9

N-(2-Chlorophenyl)-N-hydroxyacetamide

Cat. No.: B14429246
CAS No.: 82344-32-9
M. Wt: 185.61 g/mol
InChI Key: QBRQMLAPDMJBSZ-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-N-hydroxyacetamide is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitroso derivatives, amines, hydroxylamines, and various substituted chlorophenyl derivatives .

Scientific Research Applications

N-(2-Chlorophenyl)-N-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Chlorophenyl)-N-hydroxyacetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a hydroxyacetamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

82344-32-9

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-hydroxyacetamide

InChI

InChI=1S/C8H8ClNO2/c1-6(11)10(12)8-5-3-2-4-7(8)9/h2-5,12H,1H3

InChI Key

QBRQMLAPDMJBSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1Cl)O

Origin of Product

United States

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